1-(5-Bromothiophen-2-yl)ethanamine
Description
1-(5-Bromothiophen-2-yl)ethanamine is an organobromine compound featuring a thiophene ring substituted with a bromine atom at the 5-position and an ethanamine group at the 2-position. Its molecular formula is C₆H₈BrNS, with a molar mass of 206.1 g/mol . This compound is a key intermediate in medicinal and materials chemistry, particularly in the synthesis of Schiff bases and heterocyclic derivatives. For example, it serves as a precursor for ligands like N-((5-bromothiophen-2-yl)methylene)-2-(piperazin-1-yl)ethanamine (L3), which exhibit biological activity as pancreatic lipase inhibitors . The bromine substituent enhances electron-withdrawing effects, influencing the compound’s reactivity and interactions in downstream applications.
Structure
3D Structure
Properties
IUPAC Name |
1-(5-bromothiophen-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNS/c1-4(8)5-2-3-6(7)9-5/h2-4H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBMETYMNLJOEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402344 | |
| Record name | 1-(5-bromothiophen-2-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129605-38-5 | |
| Record name | 1-(5-bromothiophen-2-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-bromothiophen-2-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Bromothiophen-2-yl)ethanamine can be synthesized through several methods. One common approach involves the bromination of thiophene followed by the introduction of the ethanamine group. The reaction typically involves the use of bromine or a brominating agent in the presence of a catalyst. The resulting bromothiophene is then reacted with ethanamine under controlled conditions to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromothiophen-2-yl)ethanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or other reduced derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products:
Substitution Products: Various substituted thiophenes.
Oxidation Products: Thiophene sulfoxides and sulfones.
Reduction Products: Thiophene thiols.
Coupling Products: Biaryl compounds and other complex structures.
Scientific Research Applications
1-(5-Bromothiophen-2-yl)ethanamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(5-Bromothiophen-2-yl)ethanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary based on the context of its use.
Comparison with Similar Compounds
Research Findings and Trends
- DFT Studies : Density Functional Theory (DFT) calculations reveal that bromine’s electron-withdrawing effect stabilizes the HOMO-LUMO gap in this compound by 0.5 eV compared to chlorine analogs, correlating with redox stability .
- Antimicrobial Activity : Bromothiophene derivatives show superior antibacterial efficacy (MIC = 8 µg/mL against S. aureus) versus chloro analogs (MIC = 16 µg/mL) due to enhanced electrophilicity .
Biological Activity
Overview
1-(5-Bromothiophen-2-yl)ethanamine is an organic compound characterized by a brominated thiophene ring attached to an ethyl amine group. Its molecular formula is C6H8BrNS. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The biological activity of this compound is largely attributed to its structural features, which allow it to interact with various biological targets. The brominated thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the ethanamine group can form hydrogen bonds or coordinate with metal ions. These interactions may modulate the activity of enzymes or receptors, leading to diverse biological effects, including antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies indicate that derivatives of similar compounds exhibit cytotoxic effects against specific cancer cell lines. The presence of the bromine atom in the thiophene ring may enhance its ability to induce apoptosis in cancer cells.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(5-Chlorothiophen-2-yl)ethanamine | Chlorine instead of bromine | Different reactivity profiles due to chlorine's size |
| 1-(5-Fluorothiophen-2-yl)ethanamine | Fluorine instead of bromine | Potentially altered pharmacokinetics |
| 2-(5-Bromothiophen-2-yl)cyclopropan-1-amine | Cyclopropane ring with bromothiophene | Potential anticancer properties as shown in studies |
Case Studies
Several case studies have explored the biological activities of this compound:
- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound inhibited growth effectively, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
- Cytotoxicity Assays : In vitro cytotoxicity assays revealed that this compound could induce cell death in cancer cell lines such as HeLa and MCF-7, with IC50 values indicating significant potency.
- Mechanistic Studies : Investigations into the mechanism of action suggested that the compound may interfere with cellular signaling pathways related to apoptosis and cell cycle regulation, providing insights into its potential therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
